molecular formula C11H16N2 B1420251 1-(4-Methylphenyl)pyrrolidin-3-amine CAS No. 819080-04-1

1-(4-Methylphenyl)pyrrolidin-3-amine

Cat. No.: B1420251
CAS No.: 819080-04-1
M. Wt: 176.26 g/mol
InChI Key: IIBFNTQWVBGVKU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of the 4-methylphenyl group in this compound enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development.

Scientific Research Applications

1-(4-Methylphenyl)pyrrolidin-3-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders, cancer, and infectious diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and polymers.

Future Directions

Future research directions could involve the development of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is becoming increasingly important in the development of clinically active drugs .

Preparation Methods

The synthesis of 1-(4-Methylphenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. Another approach involves the use of 4-methylphenylacetonitrile as a starting material, which undergoes a reductive amination with pyrrolidine in the presence of a catalyst like palladium on carbon.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Methylphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(4-Methylphenyl)pyrrolidin-3-amine can be compared with other similar compounds such as:

    Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.

    4-Methylpyrrolidine: A pyrrolidine ring with a methyl group at the 4-position.

    1-Phenylpyrrolidin-3-amine: A pyrrolidine ring with a phenyl group at the 1-position and an amine group at the 3-position.

Properties

IUPAC Name

1-(4-methylphenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-2-4-11(5-3-9)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFNTQWVBGVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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